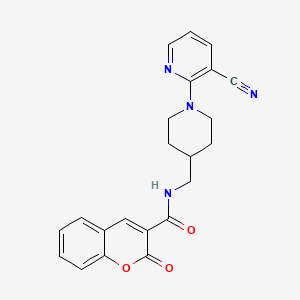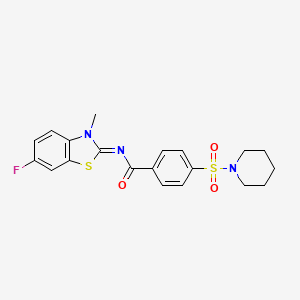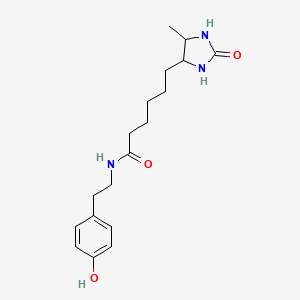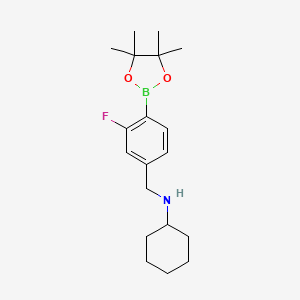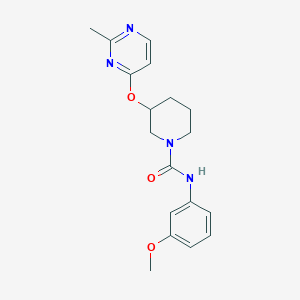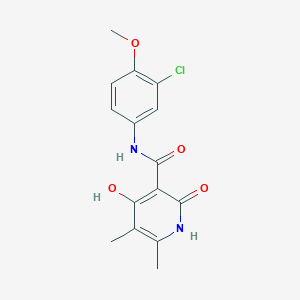
4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride, also known as N-(4-fluorophenyl)piperidin-4-amine dihydrochloride, is a chemical compound with the molecular formula C11H15FN2.2ClH . It has a molecular weight of 267.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15FN2.2ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;;/h1-4,11,13-14H,5-8H2;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 267.17 .Aplicaciones Científicas De Investigación
Photophysical Properties
The study on the photophysical properties of borondipyrromethene analogues, including compounds related to the structure of "4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride", shows how the fluorescence quantum yield and lifetime of these compounds vary in solvents of different polarities. This research provides insights into the behavior of similar compounds under various conditions, which could be relevant for applications in fluorescence microscopy or materials science (W. Qin et al., 2005).
Nucleophilic Attack Reactions
The reactions of primary and secondary amines with certain fluorinated compounds have been studied to understand the kinetics and mechanisms underlying nucleophilic attacks on carbon-carbon double bonds. This research is crucial for the development of synthetic methodologies in organic chemistry, potentially impacting the synthesis of complex molecules including pharmaceuticals (K. T. Leffek & U. Maciejewska, 1986).
Interaction with Monoamine Transporters
Research on cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues, which are structurally related to "this compound", explores their interaction with monoamine transporters. This study provides valuable information for the development of novel therapeutic agents targeting neurological disorders (Rohit Kolhatkar et al., 2003).
Antimycobacterial Activity
The atom economic and stereoselective synthesis of spiro-piperidin-4-ones, which share a core structural motif with "this compound", highlights their potential antimycobacterial activity. This finding could contribute to the discovery of new treatments for tuberculosis (R. Kumar et al., 2008).
Aromatic Nucleophilic Substitution Reactions
The study on solvent effects on aromatic nucleophilic substitution reactions involving compounds similar to "this compound" aids in understanding how different solvents influence reaction rates and mechanisms. This research is crucial for optimizing conditions in synthetic organic chemistry (P. Mancini et al., 1999).
Safety and Hazards
The compound is classified under the GHS07 category, with a signal word of "Warning" . Hazard statements include H302 and H315, indicating that it may be harmful if swallowed and may cause skin irritation . Precautions include avoiding contact with skin and eyes, and using appropriate personal protective equipment .
Propiedades
IUPAC Name |
4-(3-fluorophenyl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11;;/h1-3,8,14H,4-7,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQMBVRVDBLDPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2975485.png)
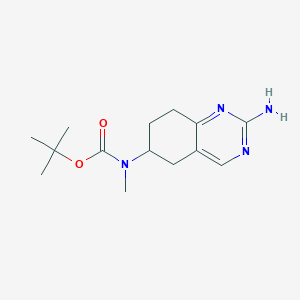
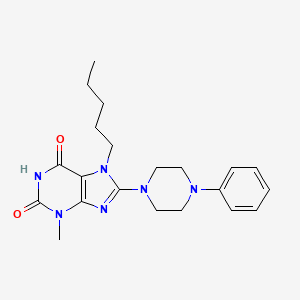
![3-(4-Chlorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2975490.png)
![(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B2975495.png)

![Benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2975497.png)
